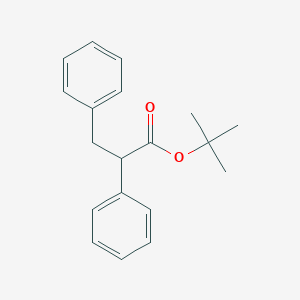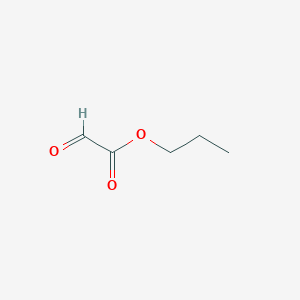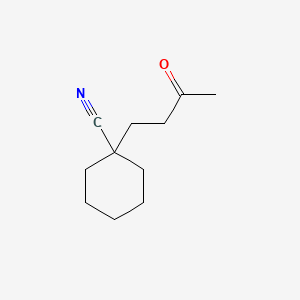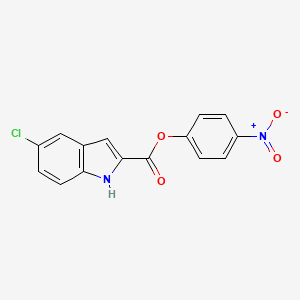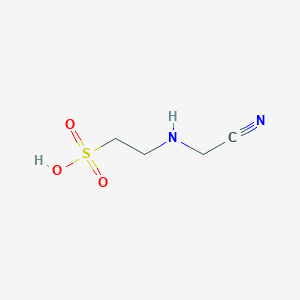
2-((Cyanomethyl)amino)ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonic acid, 2-(cyanomethylamino)- is a chemical compound with the molecular formula C4H9NO3S. It is a derivative of ethanesulfonic acid, where a cyanomethylamino group is attached to the second carbon of the ethane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(cyanomethylamino)- typically involves the reaction of ethanesulfonic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-(cyanomethylamino)- may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored and controlled to optimize the production process and minimize any by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonic acid, 2-(cyanomethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyanomethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Ethanesulfonic acid, 2-(cyanomethylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of ethanesulfonic acid, 2-(cyanomethylamino)- involves its interaction with specific molecular targets and pathways. The cyanomethylamino group can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic or industrial purposes .
Comparación Con Compuestos Similares
Similar Compounds
2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer commonly used in biological research.
Methanesulfonic acid: Another sulfonic acid with different chemical properties and applications.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis and as a catalyst .
Uniqueness
Ethanesulfonic acid, 2-(cyanomethylamino)- is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyanomethylamino group allows for unique interactions with biological molecules and makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C4H8N2O3S |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
2-(cyanomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,2-4H2,(H,7,8,9) |
Clave InChI |
XJJKONSYLFSCPM-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




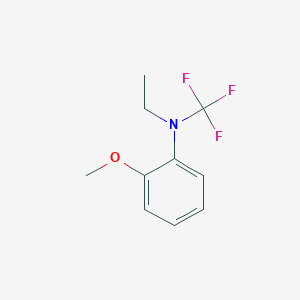


![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
